Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Overview
Description
Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches : Ghandi and Mashayekhi (2007) detailed a method for synthesizing endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates, which involves monobromination of 1,5-cyclooctadiene and cyclopropanation with ethyl diazoacetate. This process leads to the formation of target compounds including endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes (Ghandi & Mashayekhi, 2007).
Structural Analysis : Arias-Pérez et al. (1995) conducted a detailed structural study of a related compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, using 1H, 13C, and 2D NMR spectroscopy. This study helped establish the compound's conformational behavior (Arias-Pérez et al., 1995).
Cyclisation Processes : Atkinson and Green (1975) described the acid-catalysed cyclisations of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes, demonstrating a method for creating ethyl 1-phenylbicyclo[3.3.1]nonane-9-carboxylate and related compounds (Atkinson & Green, 1975).
Development of Molecular Probes : Rady et al. (2021) discussed the synthesis of Bicyclo[6.1.0]nonyne carboxylic acid for producing stable molecular probes. This research indicates the potential of such compounds in chemical biology, particularly for creating more stable derivatives (Rady et al., 2021).
Enantioselective Synthesis : Fillion and Beingessner (2003) described a strategy for assembling enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. This approach involves Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation, highlighting the compound's significance in creating enantiomerically pure substances (Fillion & Beingessner, 2003).
Properties
IUPAC Name |
ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJMEKIKLYMPDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509688 | |
Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72258-12-9 | |
Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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